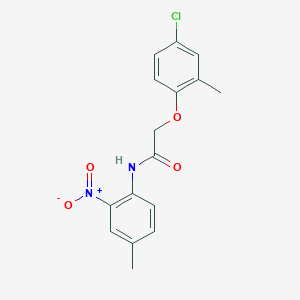
2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide, also known as NMCCA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The exact mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has also been shown to modulate the activity of various signaling pathways involved in the regulation of cell growth and differentiation.
Biochemical and physiological effects:
Studies have reported that 2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide can reduce inflammation, pain, and fever in animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has been reported to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide in lab experiments include its potential pharmacological properties, its availability, and its relatively low cost. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
Several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide have been proposed, including the investigation of its potential use in the treatment of various diseases, the development of more efficient synthesis methods, and the study of its potential side effects. Additionally, the use of 2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is a chemical compound that has shown promising results in scientific research for its potential pharmacological properties. Further studies are needed to fully understand its mechanism of action, potential side effects, and therapeutic potential for various diseases.
Méthodes De Synthèse
2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide can be synthesized using various methods, including the reaction of 4-chloro-2-methylphenol with 4-methyl-2-nitroaniline in the presence of acetic anhydride. The resulting product can be purified using column chromatography to obtain pure 2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide. Other methods of synthesis have also been reported in the literature.
Applications De Recherche Scientifique
2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has been studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential use in the treatment of cancer and neurological disorders. Several studies have reported promising results, indicating that 2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide may have therapeutic potential for various diseases.
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-3-5-13(14(7-10)19(21)22)18-16(20)9-23-15-6-4-12(17)8-11(15)2/h3-8H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWCIXPGIBYHGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6111850 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5120084.png)

![methyl 2-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B5120097.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5120108.png)
![5-(4-hydroxyphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5120109.png)
![N-cyclohexyl-3-{[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B5120110.png)
![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-3-(hydroxymethyl)pyridinium chloride](/img/structure/B5120119.png)
![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5120122.png)
![1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5120127.png)
![4-bromo-3-methoxy-N-[2-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B5120139.png)
![4-acetyl-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide](/img/structure/B5120148.png)

![3-[1-(4-methoxy-2,5-dimethylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5120172.png)